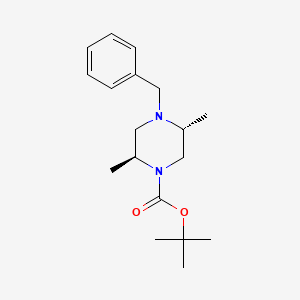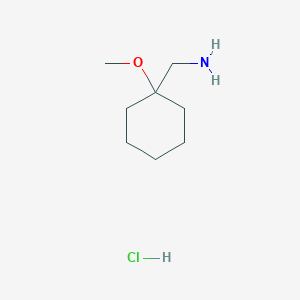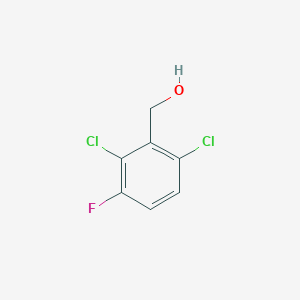
(2,6-Dichloro-3-fluorophenyl)methanol
説明
“(2,6-Dichloro-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2FO. It has a molecular weight of 195.02 . This compound is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with two chlorine atoms, one fluorine atom, and a methanol group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 195.02 . The compound is sparingly soluble in water but dissolves readily in common organic solvents such as ethanol and acetone .
科学的研究の応用
Palladium Catalyzed C-H Halogenation : The compound (6-Amino-2-chloro-3-fluorophenyl)methanol, which shares structural similarities with (2,6-Dichloro-3-fluorophenyl)methanol, was synthesized through palladium-catalyzed iterative C-H halogenation reactions. This method showed advantages like milder reaction conditions, higher yields, better selectivity and practicality, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Biotransformation-mediated Synthesis : An efficient biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is structurally similar to the compound of interest, was achieved. This compound serves as a key intermediate for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK that is currently in clinical development (Martínez et al., 2010).
Applications in Material Science
The compound has also been studied for its applications in material science, particularly in understanding molecular interactions and crystal structures:
Study of Weak Interactions : The weak interactions involving organic fluorine, including compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, were analyzed. These structures were linked by strong O-H···N hydrogen bonds to form antiparallel chains, and the presence of C-F···π interactions was observed due to the fluorine atom being flanked by phenyl rings (Choudhury et al., 2002).
Crystallographic Studies : The crystal structure of compounds such as nuarimol, which contains a pyrimidine fungicide and has a systematic name (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been elucidated. These studies are crucial for understanding the molecular arrangements and interactions within the crystal lattice (Kang, Kim, Park, & Kim, 2015).
Safety and Hazards
The safety data sheet for “(2,6-Dichloro-3-fluorophenyl)methanol” indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
特性
IUPAC Name |
(2,6-dichloro-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJNYTQWCHPNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227611-90-6 | |
| Record name | (2,6-dichloro-3-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
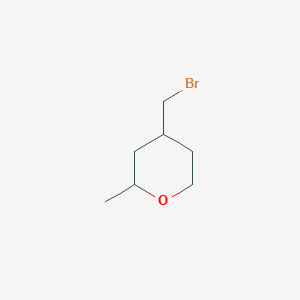
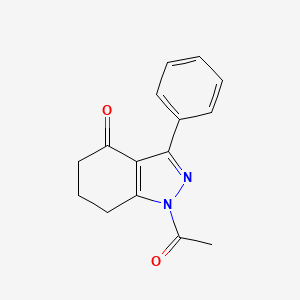


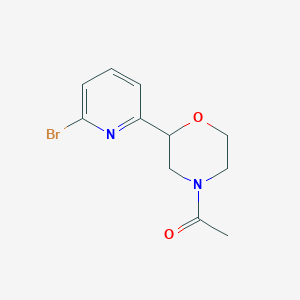
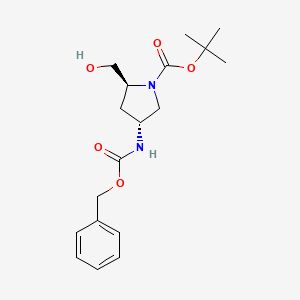

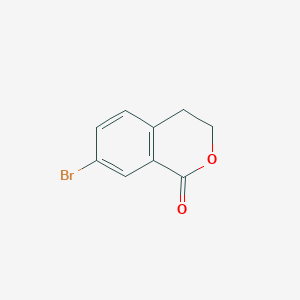
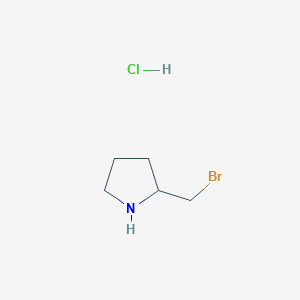
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)


